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Compound of Interest

Compound Name:
5-Bromo-2-methoxypyridine-3-

carbaldehyde

Cat. No.: B111024 Get Quote

Compound: 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS Number: 103058-87-3[1]

Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Introduction: This technical guide provides a comprehensive overview of the spectral data for 5-
Bromo-2-methoxypyridine-3-carbaldehyde, a valuable building block in pharmaceutical and

agrochemical research. Due to the limited availability of publicly accessible experimental

spectral data for this specific compound, this document presents predicted spectral information

derived from computational chemistry models. These predictions offer valuable insights for

researchers in confirming the structure and purity of synthesized samples. Additionally,

detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methoxypyridine-3-carbaldehyde.

This data was generated using established computational prediction algorithms.

Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b111024?utm_src=pdf-interest
https://www.benchchem.com/product/b111024?utm_src=pdf-body
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.benchchem.com/product/b111024?utm_src=pdf-body
https://www.benchchem.com/product/b111024?utm_src=pdf-body
https://www.benchchem.com/product/b111024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Multiplicity Assignment

~10.25 Singlet (s) Aldehyde proton (-CHO)

~8.45 Doublet (d) Pyridine H-6

~8.20 Doublet (d) Pyridine H-4

~4.10 Singlet (s) Methoxy protons (-OCH₃)

Note: The predicted coupling constant between H-4 and H-6 is expected to be small (~2-3 Hz).

Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~189.0 Aldehyde Carbonyl (C=O)

~163.0 C-2 (C-OCH₃)

~152.0 C-6

~145.0 C-4

~125.0 C-3 (C-CHO)

~115.0 C-5 (C-Br)

~54.0 Methoxy Carbon (-OCH₃)

Table 3: Predicted Infrared (IR) Spectral Data
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3050 - 3150 C-H Stretch Aromatic (Pyridine Ring)

2850 - 2950 C-H Stretch Aliphatic (-OCH₃)

~2820, ~2720 C-H Stretch Aldehyde (Fermi doublets)

1690 - 1715 C=O Stretch Aldehyde

1550 - 1600 C=C & C=N Stretch Aromatic (Pyridine Ring)

1250 - 1300 C-O Stretch Aryl Ether

1000 - 1100 C-O Stretch Aryl Ether

600 - 800 C-Br Stretch Aryl Bromide

Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization - EI)

m/z Interpretation

215/217
Molecular Ion [M]⁺ (Characteristic bromine

isotope pattern)

214/216 [M-H]⁺

186/188 [M-CHO]⁺

172/174 [M-CH₃O]⁺ or [M-C₂H₃O]⁺

136 [M-Br]⁺

108 [M-Br-CO]⁺

Experimental Protocols
The following are generalized methodologies for acquiring the spectral data for a compound

such as 5-Bromo-2-methoxypyridine-3-carbaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b111024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C

NMR).

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle agitation or vortexing may be applied.

¹H NMR Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or

an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition (100 MHz Spectrometer):

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

Spectral Width: 0-220 ppm.

Relaxation Delay: 2-5 seconds.

Referencing: Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure arm.

FT-IR Acquisition:

Technique: ATR-FTIR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the clean, empty ATR crystal before running the sample

spectrum. The instrument software will automatically ratio the sample spectrum to the

background.

Mass Spectrometry (MS)
Sample Preparation (GC-MS):

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent

(e.g., Dichloromethane or Ethyl Acetate).

GC-MS Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: Develop a temperature gradient to ensure separation from

impurities and solvent (e.g., start at 50°C, ramp to 250°C at 10°C/min).
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Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and relevant fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a

synthesized chemical compound using various spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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